molecular formula C10H11ClN4OS B239961 4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B239961
M. Wt: 270.74 g/mol
InChI Key: CHINMOARWFJATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This inhibition leads to the disruption of the fungal cell membrane, resulting in cell death.
Biochemical and Physiological Effects:
4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to have minimal toxicity to humans and animals. However, studies have suggested that this compound may have some biochemical and physiological effects. For example, it has been shown to inhibit the activity of some enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its excellent antifungal activity. This makes it a potential candidate for the development of new fungicides. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. One of the most promising directions is the development of new fungicides based on this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects. Additionally, research on the synthesis of analogs of this compound may lead to the development of new compounds with improved properties.

Synthesis Methods

The synthesis of 4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be achieved using different methods. One of the most common methods is the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the sodium salt, which is then reacted with 4-amino-5-(methylthio)-1H-1,2,4-triazole-3-thiol to yield the desired compound.

Scientific Research Applications

4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. One of the most promising applications is its use as a fungicide. Studies have shown that this compound exhibits excellent antifungal activity against different strains of fungi, making it a potential candidate for the development of new fungicides.

properties

Product Name

4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Molecular Formula

C10H11ClN4OS

Molecular Weight

270.74 g/mol

IUPAC Name

4-amino-3-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H11ClN4OS/c1-6-4-7(2-3-8(6)11)16-5-9-13-14-10(17)15(9)12/h2-4H,5,12H2,1H3,(H,14,17)

InChI Key

CHINMOARWFJATM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=NNC(=S)N2N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NNC(=S)N2N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.